molecular formula C10H12BrN B13010442 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13010442
M. Wt: 226.11 g/mol
InChI Key: RYTXRZLTTUAYHC-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine derivative featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene backbone) substituted with bromine at position 5 and a methyl group at position 4. The compound’s rigid scaffold and electron-withdrawing bromine substituent make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) . Its stereochemistry and substitution pattern influence its biological activity and metabolic stability, as seen in related aminoindane derivatives like indatraline, a non-selective monoamine reuptake inhibitor .

The synthesis of such brominated indenamines typically involves functionalization of indanone precursors via Grignard reactions, followed by bromination and reductive amination (e.g., NaBH(OAc)₃-mediated reduction) . Characterization often employs NMR spectroscopy (¹H, ¹³C) and X-ray crystallography using software like SHELXL .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3

InChI Key

RYTXRZLTTUAYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1Br

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5-Bromo-2,3-dihydro-1H-inden-1-one or 6-methyl-2,3-dihydro-1H-indanone derivatives serve as common precursors.
  • Bromination reagents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Amination agents including ammonium formate, ammonia, or amine sources.
  • Reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation systems.

Typical Preparation Procedure

A representative synthetic route involves the following steps:

  • Bromination of Indene or Indanone Precursor
    Selective bromination is performed using N-bromosuccinimide or bromine under controlled temperature and solvent conditions (e.g., dichloromethane or ethanol) to introduce the bromine atom at the 5- or 6-position of the indene ring. This step requires careful monitoring to avoid polybromination or substitution at undesired sites.

  • Reductive Amination
    The brominated indanone is subjected to reductive amination using ammonium formate and sodium cyanoborohydride in methanol. The reaction is typically heated to around 60 °C for 1-2 hours to convert the ketone to the corresponding amine. This method yields the 5-bromo-2,3-dihydro-1H-inden-1-amine derivative with moderate to good yields (~60-70%) after purification by silica gel chromatography.

  • Catalytic Hydrogenation (Alternative Method)
    An alternative involves catalytic hydrogenation of the brominated indanone in the presence of alumino-nickel catalysts under reflux conditions with sodium hydroxide solution. This method can be combined with subsequent amination steps to afford the target amine.

  • Purification
    The crude product is purified by extraction, washing with aqueous sodium hydroxide and sulfuric acid solutions to adjust pH, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure. Final purification is achieved by recrystallization or chromatography.

Detailed Research Findings and Data

Example Synthesis from Literature

Step Reagents & Conditions Yield Notes
Bromination N-bromosuccinimide in ethanol, room temp High regioselectivity Controlled to avoid overbromination
Reductive Amination Ammonium formate (10 equiv), NaBH3CN (3 equiv), methanol, 60 °C, 2 h 64% isolated yield Purified by silica gel chromatography
Catalytic Hydrogenation Alumino-nickel catalyst, NaOH solution, 55-60 °C, 8-10 h reflux 56.5 g from 70 g precursor Monitored by TLC, followed by extraction and drying

Source: Adapted from patent CN101062897A and ChemicalBook synthesis protocols

Reaction Monitoring and Optimization

  • Thin-layer chromatography (TLC) is used to monitor reaction progress during bromination and reductive amination.
  • Reaction temperature and pH are critical parameters influencing yield and selectivity.
  • Use of polar solvents like methanol or ethanol enhances solubility and reaction kinetics.
  • Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing properties and selectivity for imine intermediates.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Purity
Reductive amination with NaBH3CN Mild conditions, good selectivity Requires careful handling of cyanoborohydride 60-70% >90% (HPLC)
Catalytic hydrogenation with alumino-nickel Scalable, cost-effective Longer reaction times, requires catalyst handling ~80% (reported for similar compounds) High after purification
Direct amination with ammonia and brominated indene Simpler reagents Lower regioselectivity risk Variable Moderate

Notes on Stereochemistry and Enantiomeric Purity

  • The compound can exist as chiral (R) or (S) enantiomers depending on the synthetic route.
  • Asymmetric synthesis or chiral resolution may be required for enantiomerically pure products.
  • Chiral catalysts or auxiliaries can be employed during reductive amination to control stereochemistry.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Bromination reagent NBS or Br2 Controlled addition to avoid overbromination
Solvent Methanol, ethanol, dichloromethane Solvent choice affects solubility and selectivity
Reducing agent NaBH3CN Preferred for reductive amination
Temperature 50-60 °C Optimal for reductive amination and hydrogenation
Reaction time 1-8 hours Depends on step and scale
Purification Silica gel chromatography, recrystallization Ensures >90% purity

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in neurochemical pathways, enhancing binding affinity and selectivity toward specific biological targets.

Case Study: Neurological Activity
Research indicates that derivatives of 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine may exhibit neuroprotective effects. For instance, compounds with similar structures have shown promise in modulating signaling pathways associated with neurodegenerative diseases .

Anticancer Research

Due to its structural similarities with other bioactive compounds, this compound is being explored for anticancer properties. Studies suggest that it may inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition
A study on related compounds demonstrated significant inhibition of discoidin domain receptor 1 (DDR1), which is implicated in pancreatic cancer. The compound's ability to suppress DDR1 signaling could lead to novel therapeutic strategies against this malignancy .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced properties.

Synthesis Methods
The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is not well-documented. as an indanamine derivative, it is likely to interact with biological targets such as enzymes or receptors. The bromine atom and methyl group may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/Reference
7-Bromo-2,3-dihydro-1H-inden-1-amine Br at C7 214.08 Intermediate for psychoactive agents
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine Br at C4, Cl at C5 246.53 Chiral building block for drug discovery
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Br at C5 (tetralin backbone) 240.12 Potential CNS activity
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one Br at C6, ketone at C1 254.10 Precursor for heterocyclic synthesis

Key Differences and Trends

Substituent Position and Electronic Effects: Bromine at C5 (target compound) vs. Methyl at C6 (target compound): The electron-donating methyl group may counteract the electron-withdrawing bromine, stabilizing the amine’s basicity and enhancing bioavailability .

Biological Activity: Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (e.g., 4-fluoro-phenyl-substituted) exhibit antioxidant activity in DPPH and ABTS assays, with IC₅₀ values comparable to ascorbic acid (10–50 µM range) . (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine derivatives show nonlinear optical (NLO) properties, with first hyperpolarizability (β₀) values ~10× higher than urea, making them candidates for optoelectronic materials . In opioid research, (S)-2,3-dihydro-1H-inden-1-amine derivatives act as µ-opioid receptor agonists with biased G-protein signaling (EC₅₀ = 0.3 nM), highlighting the scaffold’s versatility in CNS drug design .

Synthetic Accessibility: 5-Bromo-6-methyl derivatives require regioselective bromination of methyl-substituted indanones, which can be challenging due to competing halogenation pathways. In contrast, 5-bromo-1-indanone derivatives (e.g., 5-bromo-3-phenyl-1H-indene-2-carbaldehyde) are synthesized via Friedel-Crafts acylation and Grignard addition (21% yield) .

Pharmacological and Industrial Relevance

  • Antioxidant Potential: Fluorinated thiourea derivatives of 2,3-dihydro-1H-inden-1-amine demonstrate radical scavenging activity (DPPH IC₅₀ = 12.5 µM), outperforming non-halogenated analogues due to enhanced electron-withdrawing effects .
  • Catalytic Applications: 2,3-Dihydro-1H-inden-1-amine hydrochloride serves as a ligand in asymmetric catalysis, improving enantioselectivity in organocatalytic [10+2] cycloadditions .

Research Findings and Data Tables

Table 1: Comparative Antioxidant Activity of Indenamine Derivatives

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Superoxide Scavenging (%) Reference
4-Fluoro-phenyl thiourea derivative 12.5 18.7 65
4-Nitro-phenyl thiourea derivative 28.3 34.9 42
Ascorbic acid (control) 8.9 10.2 88

Biological Activity

5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a bicyclic indane framework with a bromine atom at the 5-position and a methyl group at the 6-position. Its molecular formula is C10_{10}H12_{12}BrN, with a molecular weight of approximately 230.08 g/mol. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its interaction with biological targets such as enzymes and receptors.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological receptors and enzymes. For instance, it has shown promise in modulating serotonergic pathways, which are crucial for mood regulation and cognitive functions. Additionally, its bromine atom enhances binding affinity to certain receptors compared to non-halogenated analogs.

Research Findings

Several studies have documented the biological effects of this compound:

  • Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on cholinesterases, which are important for neurotransmitter regulation. Compounds derived from similar structures have demonstrated IC50_{50} values in the nanomolar range against acetylcholinesterase (AChE) .
  • Antioxidant Activity : Some studies have suggested that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Potential Anticancer Activity : Preliminary investigations into related indanone derivatives have shown activity against cancer cell lines, suggesting that this compound may also hold potential as an anticancer agent due to structural similarities .

Case Studies

A notable case study involved the synthesis of related indanone derivatives that demonstrated significant biological activity against Alzheimer’s disease by inhibiting amyloid beta aggregation. The study highlighted that modifications in the structure could lead to enhanced biological efficacy .

CompoundBiological ActivityIC50_{50} (nM)
5-Bromo Derivative AAChE Inhibition14.8
5-Bromo Derivative BAChE Inhibition18.6
5-Bromo Derivative CAntioxidant ActivityNot specified

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indene Framework : Utilizing starting materials such as substituted phenols and alkyl halides.
  • Bromination : Introducing the bromine atom at the 5-position through electrophilic aromatic substitution.
  • Amine Formation : Converting intermediates into amines via reductive amination or similar methods.

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